molecular formula C22H21N5O2S B2553298 N-(2-ethoxyphenyl)-2-((4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide CAS No. 1105201-18-0

N-(2-ethoxyphenyl)-2-((4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide

Cat. No.: B2553298
CAS No.: 1105201-18-0
M. Wt: 419.5
InChI Key: XJPGOQXSDAXWJT-UHFFFAOYSA-N
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Description

N-(2-ethoxyphenyl)-2-((4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide is a useful research compound. Its molecular formula is C22H21N5O2S and its molecular weight is 419.5. The purity is usually 95%.
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Biological Activity

N-(2-ethoxyphenyl)-2-((4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide is a complex organic compound classified as a pyrazolo derivative. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realms of anti-inflammatory and antimicrobial effects. This article delves into its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C20H22N4O2SC_{20}H_{22}N_{4}O_{2}S. The presence of a thioether functional group is noteworthy as it often enhances the biological activity of organic compounds.

Key Structural Features:

  • Amide Group: Contributes to the compound's pharmacological properties.
  • Thioether Group: Enhances interaction with biological targets.

Synthesis

The synthesis of this compound typically involves multi-step reactions, including:

  • Formation of Thioether: Utilizing reagents such as potassium carbonate in solvents like dimethylformamide or ethanol.
  • Amidation Reaction: The carbonyl group reacts with amines to form the amide linkage.

Antimicrobial Activity

Research indicates that pyrazolo derivatives exhibit significant antimicrobial properties. Compounds structurally similar to this compound have shown effectiveness against various bacterial strains. For instance, studies have demonstrated that certain pyrazole derivatives inhibit bacterial growth by targeting specific enzymes involved in cell wall synthesis.

Anti-inflammatory Activity

The compound's potential as an anti-inflammatory agent stems from its ability to inhibit kinases involved in inflammatory pathways. In vitro studies have shown that pyrazolo derivatives can reduce the production of pro-inflammatory cytokines, suggesting a mechanism that may involve the inhibition of NF-kB signaling pathways.

Cytotoxic Activity

Cytotoxicity studies conducted on various cancer cell lines (e.g., MCF-7 and HeLa) reveal that compounds within this class can induce apoptosis. For example, some derivatives have reported IC50 values in the low micromolar range, indicating substantial cytotoxic effects against tumor cells.

Data Summary

Activity IC50 Value Cell Line/Pathogen
AntimicrobialVariesVarious bacterial strains
Anti-inflammatoryVariesIn vitro cytokine assays
Cytotoxic29 μMHeLa cell line

Case Studies

  • Anti-cancer Activity: A study evaluated several pyrazolo derivatives for their cytotoxic effects on MCF-7 cells. The results indicated that compounds with thioether modifications exhibited enhanced potency compared to their non-thioether counterparts.
  • Anti-inflammatory Mechanism: Another investigation focused on the inhibition of specific kinases by pyrazolo derivatives, demonstrating their ability to modulate inflammatory responses effectively.

Properties

IUPAC Name

N-(2-ethoxyphenyl)-2-(4-methyl-1-phenylpyrazolo[3,4-d]pyridazin-7-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5O2S/c1-3-29-19-12-8-7-11-18(19)24-20(28)14-30-22-21-17(15(2)25-26-22)13-23-27(21)16-9-5-4-6-10-16/h4-13H,3,14H2,1-2H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJPGOQXSDAXWJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)CSC2=C3C(=C(N=N2)C)C=NN3C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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